Cas no 458-46-8 ((E)-3-(3-fluorophenyl)prop-2-enoic acid)
(E)-3-(3-fluorophenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Fluorophenyl)acrylic acid
- 3-Fluorocinnamic Acid
- 3-(3-FLUOROPHENYL)PROPIONIC ACID
- 3-(3-Fluorophenyl)propenoic acid
- 2- Fluorocinnamic acid
- (E)-3-(3-fluorophenyl)prop-2-enoic acid
- m-Fluorocinnamic acid
- (E)-3-(3-Fluorophenyl)acrylic acid
- EN300-364799
- NSC-73988
- 20595-30-6
- trans-3-Fluorocinnamic acid
- m-fluoro-cinnamic acid
- GEO-03551
- J-510607
- InChI=1/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
- 2-Propenoic acid, 3-(3-fluorophenyl)-, (2E)-
- NSC73988
- AKOS000263734
- CK2538
- MFCD00004383
- J-013450
- trans-3-Fluorocinnamic acid, 98%
- 2-Propenoic acid, 3-(3-fluorophenyl)-
- P19618
- (E)-m-Fluorocinnamic acid
- 3-Fluorocinnamicacid
- EINECS 243-902-1
- EINECS 207-281-0
- (2E)-3-(3-Fluorophenyl)-2-propenoic acid
- AM20060150
- DTXSID001276012
- trans 3-fluorocinnamic acid
- PS-6565
- EN300-17727
- NSC 73988
- CS-0130442
- Meta-fluorocinnamate
- Z2935925467
- NS00043015
- 458-46-8
- 3-(3-fluoro-phenyl)-acrylic acid
- AC-3070
- SCHEMBL79650
- F0264
- trans-3-(3-Fluorophenyl)propenoic acid
- RTSIUKMGSDOSTI-SNAWJCMRSA-
- (2E)-3-(3-Fluorophenyl)Prop-2-Enoic Acid
- 3-(3-fluorophenyl)prop-2-enoic acid
- STL353610
- DTXCID401706548
- 207-281-0
- FF36874
- 243-902-1
-
- MDL: MFCD00004383
- Inchi: 1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
- InChI Key: RTSIUKMGSDOSTI-SNAWJCMRSA-N
- SMILES: FC1=CC=CC(/C=C/C(=O)O)=C1
Computed Properties
- Exact Mass: 168.05900
- Monoisotopic Mass: 166.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: White crystals
- Density: 0.892
- Melting Point: 165.0 to 168.0 deg-C
- Boiling Point: 125 ºC
- Flash Point: 230 °F
- Refractive Index: 1.507
- PSA: 37.30000
- LogP: 1.84290
- Solubility: Not determined
(E)-3-(3-fluorophenyl)prop-2-enoic acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: R36/37/38;R22;R41;R37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R22; R41; R37/38
(E)-3-(3-fluorophenyl)prop-2-enoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(E)-3-(3-fluorophenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F828770-100g |
3-Fluorocinnamicacid |
458-46-8 | 98% | 100g |
¥445.00 | 2022-01-12 | |
| TRC | F532075-25g |
(E)-3-(3-Fluorophenyl)acrylic Acid |
458-46-8 | 25g |
$ 65.00 | 2022-06-05 | ||
| TRC | F532075-50g |
(E)-3-(3-Fluorophenyl)acrylic Acid |
458-46-8 | 50g |
$ 100.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F86290-25g |
3-Fluorocinnamic acid |
458-46-8 | 98% | 25g |
¥112.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F86290-100g |
3-Fluorocinnamic acid |
458-46-8 | 100g |
¥426.0 | 2021-09-09 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156726-5G |
(E)-3-(3-fluorophenyl)prop-2-enoic acid |
458-46-8 | >98.0%(T) | 5g |
¥92.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156726-100g |
(E)-3-(3-fluorophenyl)prop-2-enoic acid |
458-46-8 | >98.0%(T) | 100g |
¥802.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156726-25G |
(E)-3-(3-fluorophenyl)prop-2-enoic acid |
458-46-8 | >98.0%(T) | 25g |
¥283.90 | 2023-09-02 | |
| Apollo Scientific | PC3731-5g |
3-Fluorocinnamic acid |
458-46-8 | 98% | 5g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC3731-25g |
3-Fluorocinnamic acid |
458-46-8 | 98% | 25g |
£17.00 | 2025-02-21 |
(E)-3-(3-fluorophenyl)prop-2-enoic acid Suppliers
(E)-3-(3-fluorophenyl)prop-2-enoic acid Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (E)-3-(3-fluorophenyl)prop-2-enoic acid
Recent Advances in the Study of (E)-3-(3-fluorophenyl)prop-2-enoic acid (CAS: 458-46-8) in Chemical Biology and Pharmaceutical Research
(E)-3-(3-fluorophenyl)prop-2-enoic acid (CAS: 458-46-8) is a fluorinated derivative of cinnamic acid that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its α,β-unsaturated carboxylic acid moiety and a fluorine substituent on the phenyl ring, exhibits unique physicochemical properties that make it a promising scaffold for the design of bioactive molecules. Recent studies have explored its role as a building block for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery.
One of the most notable advancements in the study of (E)-3-(3-fluorophenyl)prop-2-enoic acid is its application as a Michael acceptor in the development of covalent inhibitors. Researchers have leveraged the electrophilic nature of the α,β-unsaturated carbonyl group to design compounds that selectively target cysteine residues in disease-relevant proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this scaffold in the development of irreversible inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The study reported that derivatives of (E)-3-(3-fluorophenyl)prop-2-enoic acid exhibited enhanced selectivity and potency compared to earlier generations of BTK inhibitors.
In addition to its role in covalent inhibition, (E)-3-(3-fluorophenyl)prop-2-enoic acid has shown promise as a modulator of inflammatory pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that structural analogs of this compound can effectively suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. The fluorine atom at the 3-position of the phenyl ring was found to be critical for this activity, as it enhanced the compound's binding affinity to key regulatory proteins while improving metabolic stability.
The pharmacokinetic properties of (E)-3-(3-fluorophenyl)prop-2-enoic acid and its derivatives have also been a focus of recent research. Studies utilizing advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These investigations have highlighted the importance of the fluorine substituent in modulating the compound's lipophilicity and membrane permeability, factors that are crucial for oral bioavailability.
Looking forward, researchers are exploring the potential of (E)-3-(3-fluorophenyl)prop-2-enoic acid in targeted drug delivery systems. Preliminary work has demonstrated that this scaffold can be conjugated to nanoparticles and antibody-drug conjugates (ADCs) to enhance tissue specificity and reduce off-target effects. As the field of precision medicine continues to advance, the versatility of (E)-3-(3-fluorophenyl)prop-2-enoic acid as a multifunctional building block is expected to play an increasingly important role in the development of next-generation therapeutics.
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